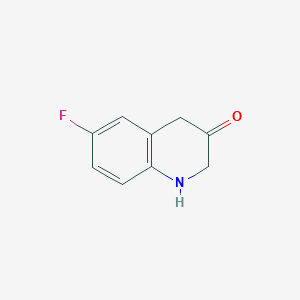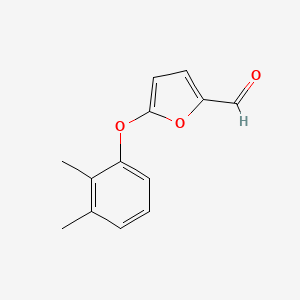
5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,3-dimethylphenoxy group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 2,3-dimethylphenol with furan-2-carbaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reagents and real-time monitoring of reaction parameters to optimize yield and minimize by-products. The final product is typically purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring and phenoxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(2,3-Dimethylphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and phenoxy group may also interact with biological membranes, affecting cell function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,3-Dimethylphenoxy)methylfuran-2-carbaldehyde
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
- 2,3-Dihydrobenzofuran-5-carbaldehyde
Uniqueness
5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 2,3-dimethylphenoxy group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its structural features also allow for diverse chemical modifications, enhancing its utility in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
5-(2,3-dimethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-9-4-3-5-12(10(9)2)16-13-7-6-11(8-14)15-13/h3-8H,1-2H3 |
Clave InChI |
CQMWSXRHNZCJGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC2=CC=C(O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)

![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)
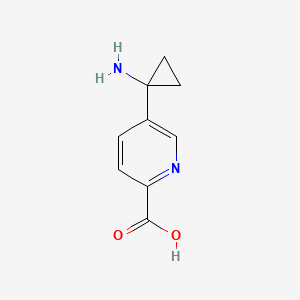
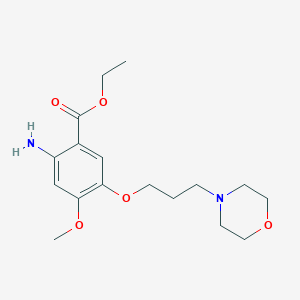
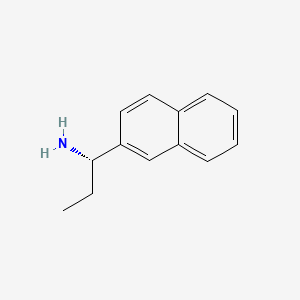
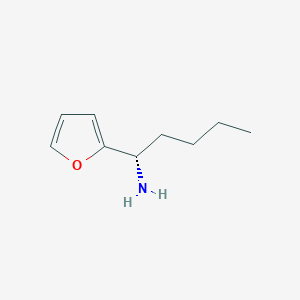

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)




